molecular formula C20H21NO3 B14379419 Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate CAS No. 88107-80-6

Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate

Cat. No.: B14379419
CAS No.: 88107-80-6
M. Wt: 323.4 g/mol
InChI Key: RZXMJZCWLXFANM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate typically involves the esterification of 3-(3-formyl-9H-carbazol-9-yl)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted esters .

Mechanism of Action

The mechanism by which Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate exerts its effects is largely dependent on its chemical structure. The carbazole moiety is known for its ability to transport holes, making it useful in optoelectronic applications. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with molecular targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate include:

    Ethyl 3-(3-formyl-9H-carbazol-9-yl)propanoate: Similar structure but with an ethyl group instead of a butyl group.

    Methyl 3-(3-formyl-9H-carbazol-9-yl)propanoate: Similar structure but with a methyl group instead of a butyl group.

    Propyl 3-(3-formyl-9H-carbazol-9-yl)propanoate: Similar structure but with a propyl group instead of a butyl group.

The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity .

Properties

CAS No.

88107-80-6

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

butyl 3-(3-formylcarbazol-9-yl)propanoate

InChI

InChI=1S/C20H21NO3/c1-2-3-12-24-20(23)10-11-21-18-7-5-4-6-16(18)17-13-15(14-22)8-9-19(17)21/h4-9,13-14H,2-3,10-12H2,1H3

InChI Key

RZXMJZCWLXFANM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31

Origin of Product

United States

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